molecular formula C5H6IN3O2 B2814166 1-ethyl-4-iodo-3-nitro-1H-pyrazole CAS No. 1798678-48-4

1-ethyl-4-iodo-3-nitro-1H-pyrazole

Cat. No.: B2814166
CAS No.: 1798678-48-4
M. Wt: 267.026
InChI Key: LKTHELXNZNBHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-iodo-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an ethyl group at position 1, an iodine atom at position 4, and a nitro group at position 3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-iodo-3-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-ethyl-3-nitro-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-4-iodo-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-iodo-3-nitro-1H-pyrazole is unique due to the presence of both an iodine atom and a nitro group, which confer distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to undergo substitution reactions, while the nitro group contributes to its redox properties .

Properties

IUPAC Name

1-ethyl-4-iodo-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTHELXNZNBHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.